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Compound of Interest

Compound Name: 5-Bromo-2-isopropoxyaniline

Cat. No.: B1517551

5-Bromo-2-isopropoxyaniline is a highly functionalized aromatic scaffold of significant
interest in medicinal chemistry and materials science. Its utility stems from the unique interplay
of its three substituents: a strongly activating amino group, a moderately activating isopropoxy
group, and a synthetically versatile bromine atom. This combination allows for precise control
over subsequent chemical transformations, making it a valuable building block for complex
molecular architectures. In drug development, substituted anilines are core components of
many therapeutic agents, particularly kinase inhibitors, where the aniline moiety often serves as
a key pharmacophore for binding to the hinge region of the kinase domain.[1][2] The strategic
placement of the bromine atom not only influences the electronic properties and reactivity of
the aniline ring but also provides a crucial handle for late-stage diversification through modern
cross-coupling methodologies.

This guide provides a detailed exploration of the chemical behavior of 5-Bromo-2-
isopropoxyaniline, focusing on how the bromine substituent governs its reactivity in key
synthetic transformations. We will delve into the mechanistic principles, provide field-proven
experimental protocols, and discuss the application of this versatile intermediate in the
synthesis of high-value compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental for
its application in synthesis. Below is a summary of the key data for 5-Bromo-2-
isopropoxyaniline.
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Property Value Source
5-bromo-2-(propan-2-

IUPAC Name » [3]
yloxy)aniline

CAS Number 1019442-22-8 [4]

Molecular Formula CoH12BrNO [3]

Molecular Weight 230.10 g/mol [5]
Expected to be a solid at room

Appearance General knowledge

temperature

Predicted *H NMR

o (ppm): 6.8-7.2 (aromatic H),
4.4-4.6 (CH of isopropoxy),
3.6-4.0 (NH2), 1.3-1.4 (CHs of

isopropoxy)

Predicted data

Predicted 3C NMR

0 (ppm): 145-150 (C-0), 135-
140 (C-N), 110-130 (aromatic
C-H, C-Br), 70-75 (CH of
isopropoxy), 20-25 (CHs of

isopropoxy)

Predicted data

Key IR Absorptions

v (cm~1): 3300-3500 (N-H
stretch), 2850-3000 (C-H
stretch), 1500-1600 (aromatic
C=C), 1200-1300 (C-O
stretch), 1000-1100 (C-N
stretch)

General knowledge

InChl Key

ZLBJGAIDWQCWTD-
UHFFFAOYSA-N

[5]

Part 1: The Bromine Atom in Electrophilic Aromatic
Substitution (EAS)

The reactivity of the benzene ring in 5-Bromo-2-isopropoxyaniline towards electrophiles is

governed by the cumulative electronic and steric effects of its three substituents. The
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mechanism of electrophilic aromatic substitution involves the attack of the electron-rich
aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the
arenium ion), followed by deprotonation to restore aromaticity.[6][7]

Directing Effects: A Symphony of Activation and
Deactivation

The regiochemical outcome of an EAS reaction is dictated by the directing effects of the
existing substituents, which determine the positions of highest electron density and the stability
of the arenium ion intermediate.[8]

e Amino (-NHz) and Isopropoxy (-O-iPr) Groups: Both are powerful activating groups and
ortho, para-directors. Their activating nature stems from the donation of lone pair electrons
from the nitrogen and oxygen atoms into the aromatic 1t-system via a resonance effect (+M).
This significantly increases the nucleophilicity of the ring, particularly at the positions ortho
and para to these groups.[9]

» Bromine (-Br) Atom: Halogens like bromine present a classic case of competing electronic
effects. Bromine is deactivating overall due to its strong electron-withdrawing inductive effect
(-1), which pulls electron density from the ring, making it less reactive than benzene.
However, it is an ortho, para-director because its lone pair electrons can be donated to the
ring through resonance (+M), which helps to stabilize the positive charge in the arenium ion
intermediate when the attack occurs at the ortho or para positions.[8]

The interplay of these effects in 5-Bromo-2-isopropoxyaniline leads to a highly activated
system with specific sites of enhanced reactivity.

Caption: The bromine atom as a versatile coupling handle.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound
(typically a boronic acid or ester) and is a premier method for constructing biaryl scaffolds. [10]
Causality in Experimental Design:

o Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a
Pd(Il) precatalyst like Pd(OAc)2. [11]* Ligand: Electron-rich, bulky phosphine ligands (e.g.,
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SPhos, XPhos) are crucial. They facilitate the rate-limiting oxidative addition step, stabilize
the palladium center, and promote the final reductive elimination step to release the product.
[11][12]* Base: A base (e.g., K2COs, Cs2CO0:s) is required to activate the boronic acid, forming
a more nucleophilic boronate species that participates in the transmetalation step. [13]*
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly
used. Water helps to dissolve the inorganic base. [14] Representative Experimental Protocol:
Suzuki-Miyaura Coupling [14][15]

e Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-
isopropoxyaniline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g.,
K2COs, 2.0-3.0 eq.).

 Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon)
three times.

o Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium catalyst (e.g.,
Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

e Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in
a 4:1 ratio) via syringe.

e Reaction: Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. Monitor the
reaction's progress by TLC or LC-MS.

o Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl
acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous
sodium sulfate. [16]7. Purification: Concentrate the organic layer under reduced pressure
and purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing C-N
Bonds

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an
amine. [17]It has largely replaced harsher classical methods for synthesizing substituted
anilines and diarylamines.

Causality in Experimental Design:
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e Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst with bulky, electron-
rich phosphine ligands (e.g., BINAP, XPhos) is essential. The choice of ligand is critical and
depends on the specific amine and aryl halide being coupled. [18][19]* Base: A strong, non-
nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, as it is
strong enough to deprotonate the amine (or the intermediate palladium-amine complex)
without competing as a nucleophile. [17] Representative Experimental Protocol: Buchwald-
Hartwig Amination [18]

e Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pdz(dba)s, 1-2
mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (NaOt-Bu, 1.4 eq.).

 Inert Atmosphere: Seal the tube, then evacuate and backfill with argon.

» Reagent Addition: Add a solution of 5-Bromo-2-isopropoxyaniline (1.0 eq.) and the
coupling amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene) via syringe.

o Reaction: Heat the reaction mixture (e.g., 100 °C) with stirring for the required time,
monitoring by TLC or LC-MS.

» Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a
pad of Celite to remove palladium residues.

 Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate,
concentrate, and purify by column chromatography.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of potent
and selective kinase inhibitors. [Ll]Compounds bearing this core structure, such as Gefitinib and
Erlotinib, are clinically approved drugs for cancer therapy. The synthesis of these complex
molecules often relies on the strategic functionalization of aniline precursors.

5-Bromo-2-isopropoxyaniline serves as an ideal starting point for generating libraries of such
inhibitors. The bromine atom can be replaced via Suzuki-Miyaura or Buchwald-Hartwig
reactions to introduce diverse substituents at the 5-position, enabling extensive structure-
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activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic
properties.

Final Product Assembly

Synthesis of Kinase Inhibitor Precursor
R-B(OH): or RaNH g_{—j

Pd Catalyst New C-C or C-N bond

Click to download full resolution via product page

Caption: Workflow for synthesizing kinase inhibitors.

Safety and Handling

Substituted anilines should be handled with care, as they can be toxic and are often skin and
eye irritants. [20][21]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and
prevent skin contact.

o Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The bromine substituent in 5-Bromo-2-isopropoxyaniline is a pivotal feature that defines its
synthetic utility. While it deactivates the ring towards electrophilic aromatic substitution, its
ortho, para-directing nature complements the powerful activating effects of the amino and
isopropoxy groups. More importantly, the C-Br bond serves as a robust and versatile functional
handle for modern palladium-catalyzed cross-coupling reactions. This allows for the strategic
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and efficient introduction of molecular complexity, making 5-Bromo-2-isopropoxyaniline an
exceptionally valuable building block for the synthesis of novel pharmaceuticals and advanced
materials. A thorough understanding of the principles governing its reactivity is essential for any
researcher aiming to leverage its full synthetic potential.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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